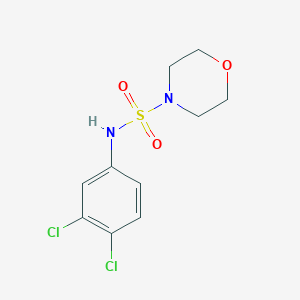
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure contributes to its pharmacological properties, making it a valuable scaffold in drug design.
Aplicaciones Científicas De Investigación
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various cancer cell lines . These compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Mode of Action
It has been suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately, cell death .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in similar compounds can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of these compounds .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation through the induction of apoptosis . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the propyl group: The 1,2,4-triazole ring is then alkylated with a suitable propyl halide in the presence of a base such as potassium carbonate.
Sulfamoylation: The resulting compound is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Acetylation: Finally, the phenyl ring is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or thiols in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic scaffold with similar biological activities.
Benzotriazole: Another triazole derivative with diverse applications.
Imidazole: A structurally related compound with similar pharmacological properties.
Uniqueness
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both the sulfamoyl and acetamide groups, which enhance its solubility and bioavailability. The combination of these functional groups with the 1,2,4-triazole ring provides a versatile scaffold for drug design and development.
Propiedades
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)propylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(18-9-14-8-15-18)7-16-22(20,21)13-5-3-12(4-6-13)17-11(2)19/h3-6,8-10,16H,7H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAPZFBSMIXUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
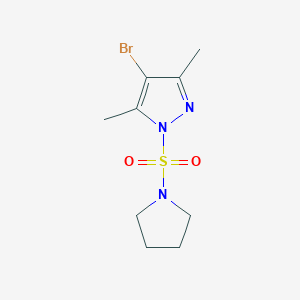
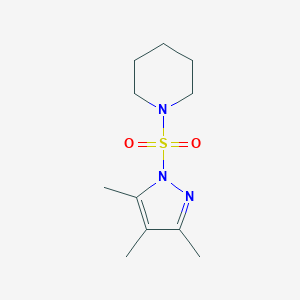
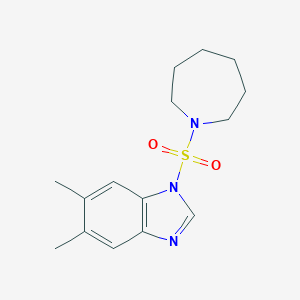
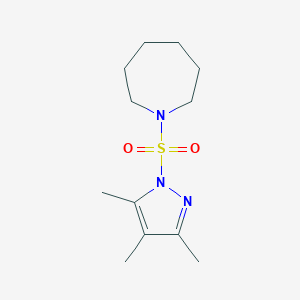
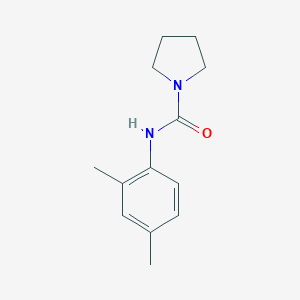

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)

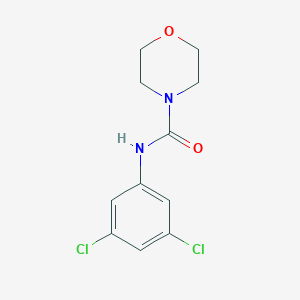

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)
